Cyanogen

描述

Cyanogen appears as a colorless gas with an odor of almonds. Freezes at -28°C and boils at -20.7°C. Shipped as a liquid confined under its vapor pressure. The gas is heavier than air and a flame can travel back to the source of leak very easily. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket. Used to make other chemicals, as a fumigant, and as a rocket propellant.

hydrogen cyanide is a colorless or pale-blue liquid (hydrocyanic acid); at higher temperatures, it is a colorless gas. Hydrogen cyanide is very volatile, producing potentially lethal concentrations at room temperature. The vapor is flammable and potentially explosive. Hydrogen cyanide has a faint, bitter almond odor and a bitter, burning taste. It is soluble in water and is often used as a 96% aqueous solution.

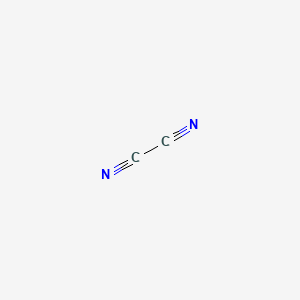

Oxalonitrile is a dinitrile that is ethane substituted by two cyano groups. It is a pseudohalogen and a dinitrile.

科学研究应用

Chemical Synthesis

Cyanogen in Organic Synthesis

This compound is utilized in organic synthesis as a reagent for producing a variety of compounds. It serves as a precursor for the synthesis of cyanide derivatives and other nitrogen-containing compounds. One notable application is its role in the formation of 2-cyanothiazole derivatives, which have potential pharmaceutical applications .

Table 1: Key Reactions Involving this compound

Environmental Applications

This compound Chloride in Water Treatment

This compound chloride, a derivative of this compound, is used in water treatment processes. It can form during chlorination and is monitored due to its toxicity. Studies indicate that this compound chloride can be reduced to less harmful substances through various treatment methods, making it relevant in environmental chemistry .

Table 2: Environmental Impact of this compound Compounds

Toxicology and Safety Monitoring

Health Risks Associated with this compound

This compound is known for its high toxicity levels, leading to severe health risks upon exposure. The permissible exposure limit is set at 10 ppm, with symptoms including headaches, dizziness, and respiratory issues . This necessitates the development of sensors for monitoring this compound levels in industrial environments.

Case Study: Monitoring this compound Exposure

A study conducted in an industrial setting demonstrated the implementation of this compound sensors that effectively monitored air quality. These sensors provided real-time data on this compound levels, ensuring compliance with safety regulations .

Military Applications

Use as a Propellant and Fumigant

This compound has been explored for its potential as a propellant in missile technology due to its high-energy yield. Additionally, it has applications as a fumigant in pest control . The military's interest in this compound stems from its effectiveness as a chemical agent.

属性

CAS 编号 |

460-19-5 |

|---|---|

分子式 |

C2N2 (CN)2 |

分子量 |

52.03 g/mol |

IUPAC 名称 |

oxalonitrile |

InChI |

InChI=1S/C2N2/c3-1-2-4 |

InChI 键 |

JMANVNJQNLATNU-UHFFFAOYSA-N |

SMILES |

C(#N)C#N |

规范 SMILES |

C(#N)C#N |

沸点 |

-6.1 °F at 760 mm Hg (USCG, 1999) -21.1 °C -21.2 °C -6°F |

颜色/形态 |

Colorless gas; burns with purple tinged flame |

密度 |

0.954 at -5.8 °F (USCG, 1999) 0.9537 g/cu m at -21 °C Relative density (water = 1): 0.95 (-21 °C) 0.95 (Liquid at -6°F) 1.82(relative gas density) |

闪点 |

Flammable gas NA (Gas) |

熔点 |

-18.2 °F (USCG, 1999) -27.9 °C -27.83 °C -18°F |

Key on ui other cas no. |

460-19-5 |

物理描述 |

Cyanogen appears as a colorless gas with an odor of almonds. Freezes at -28°C and boils at -20.7°C. Shipped as a liquid confined under its vapor pressure. The gas is heavier than air and a flame can travel back to the source of leak very easily. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket. Used to make other chemicals, as a fumigant, and as a rocket propellant. COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. Colorless gas with a pungent, almond-like odor. Colorless gas with a pungent, almond-like odor. [Note: Shipped as a liquefied compressed gas. Forms cyanide in the body.] |

Pictograms |

Flammable; Acute Toxic; Environmental Hazard |

溶解度 |

1 % (NIOSH, 2016) Soluble in ethanol, ethyl ether Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times 450 CC IN 100 ML WATER @ 20 °C 2300 cc in 100 ml ethyl alcohol @ 20 °C 500 cc in 100 ml ethyl ether @ 20 °C 100 g of water dissolves 1 g of cyanogen at 18 °C In water, 1.51X10+5 mg/L at 25 °C (est) Solubility in water, ml/100ml at 20 °C: 450 1% |

同义词 |

carbon nitride cyanogen ethanedinitrile |

蒸汽密度 |

1.8 (AIR= 1) Relative vapor density (air = 1): 1.8 1.82 |

蒸汽压力 |

5.1 atm at 70 °F (NIOSH, 2016) 4.30e+03 mmHg 4.30X10+3 mm Hg at 25 °C /extrapolated/ 5.1 atm at 70°F (70°F): 5.1 atm |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。